2-Bromo-1-(4-chlorophenyl)butan-1-one
Overview
Description
2-Bromo-1-(4-chlorophenyl)butan-1-one is a useful research compound. Its molecular formula is C10H10BrClO and its molecular weight is 261.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational Studies and Reaction Mechanisms
One significant area of application for 2-Bromo-1-(4-chlorophenyl)butan-1-one is in computational chemistry, where it is used to study nucleophilic substitution reactions. Erdogan and Erdoğan (2019) conducted a computational study focusing on the reactions between imidazole and derivatives of 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one, using Density Functional Theory (DFT) calculations. This research contributes to understanding the electronic properties and reactivity of such compounds through various computational methods, including Single Point Energy (SPE) calculations and Molecular Electrostatic Potential (MEP) map calculations Erdogan & Erdoğan, 2019.
Synthesis and Structural Studies
Research on the synthesis and crystal structure of derivatives closely related to this compound provides insights into the molecular architecture and potential applications in material science. For instance, Lastovickova et al. (2018) detailed the synthesis and crystal structures of compounds with chlorophenyl rings, highlighting the molecular interactions and geometries within the crystal lattice. Such studies are foundational for the development of new materials with specific electronic or photonic properties Lastovickova, La Scala, & Sausa, 2018.
Electronic and Optical Properties
Another research avenue involves the examination of electronic and non-linear optical (NLO) properties of derivatives of this compound. Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives and conducted a Pd-catalyzed Suzuki cross-coupling reaction to study their reactivity and electronic properties. Frontier molecular orbital analysis, along with non-linear optical properties and molecular electrostatic potential studies, were performed, underscoring the compound's potential in electronic and photonic applications Nazeer et al., 2020.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSXLUJIZHWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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